Product packaging for 2,6-Dibenzyl-4-methylphenol(Cat. No.:CAS No. 6627-39-0)

2,6-Dibenzyl-4-methylphenol

Cat. No.: B12792530
CAS No.: 6627-39-0
M. Wt: 288.4 g/mol
InChI Key: QLNWUMDSXZTTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Sterically Hindered Phenols in Organic Chemistry and Materials Science

The primary significance of sterically hindered phenols lies in their potent antioxidant properties. vinatiorganics.comamfine.com The bulky substituents surrounding the hydroxyl group impede its reactivity with other molecules but allow it to effectively scavenge free radicals. vinatiorganics.com This process involves the phenol (B47542) donating a hydrogen atom to a free radical, neutralizing it and preventing it from initiating or propagating oxidative chain reactions that can degrade materials. vinatiorganics.compartinchem.com The resulting phenoxyl radical is stabilized by the adjacent bulky groups, rendering it relatively unreactive and unable to promote further oxidation. partinchem.com

Plastics and Polymers: Hindered phenols are incorporated into materials like polyethylene (B3416737), polypropylene (B1209903), PVC, and polystyrene to prevent degradation. vinatiorganics.com

Rubber: They protect the elasticity and resilience of rubber products such as tires and hoses from oxidative damage. vinatiorganics.com

Lubricants and Fuels: Their inclusion in engine oils and fuels prevents oxidation at high temperatures, which can lead to the formation of sludge and deposits. vinatiorganics.com

Adhesives and Sealants: They enhance the stability and performance of these formulations. vinatiorganics.com

Paints and Coatings: As additives, they protect coated surfaces from oxidative degradation. vinatiorganics.com

Food and Beverages: Hindered phenols are used as food additives to prevent spoilage from oxidation, extending the shelf life of fats and oils. vinatiorganics.com

Cosmetics and Personal Care: They are used in skincare and haircare products to combat free radical damage. vinatiorganics.com

Furthermore, research has explored the use of sterically hindered phenols in the development of new materials with enhanced durability and in the design of "smart drugs" that can switch from antioxidant to cytotoxic behavior, potentially targeting tumor cells. vinatiorganics.comnih.gov

Historical Development of Synthetic Approaches to Substituted Phenolic Compounds

The history of phenolic compounds dates back to the late 18th century with their initial isolation in crude form. nih.gov Pure phenol was isolated in 1834, and its structure was determined in 1842. nih.gov The need for insulating materials for the burgeoning electrical industry in the early 20th century spurred significant advancements in phenolic materials. atlasfibre.com In 1905, a process was developed to combine shellac with paper and mica, creating sheets and tubes for insulation. atlasfibre.com A major breakthrough came with Dr. Leo Baekeland's work on the reaction between phenol and formaldehyde, leading to the creation of Bakelite, the first synthetic thermoset polymer. atlasfibre.comwikipedia.org This innovation opened the door to a wide array of applications, from electrical components to consumer goods. atlasfibre.com

The synthesis of substituted phenols, a more complex endeavor, has evolved through various methods over the years. Early approaches often relied on the extraction of phenols from coal tar or the hydrolysis of benzene (B151609) derivatives. wikipedia.org The development of organic synthesis provided a toolkit of reactions to introduce substituents onto the phenol ring. Key historical and modern synthetic strategies include:

Alkylation: The Friedel-Crafts alkylation is a classic method, though it can sometimes lead to multiple products due to limited regioselectivity. oregonstate.edu Phenol can also be readily alkylated at the ortho positions using alkenes in the presence of a Lewis acid. wikipedia.org

Rearrangement Reactions: The Fries rearrangement (involving esters) and the Bamberger rearrangement (of N-phenylhydroxylamines) are established methods for producing substituted phenols. wikipedia.orglibretexts.org

Hydrolysis: The hydrolysis of phenolic esters or ethers, as well as diazonium salts, provides routes to phenolic compounds. libretexts.org

Oxidation and Reduction: The reduction of quinones and the oxidation of certain aryl compounds are also employed. wikipedia.orglibretexts.org The Hock process, involving the oxidation of cumene, is a major industrial method for phenol production. wikipedia.orgwikipedia.orglibretexts.org

Cross-Coupling Reactions: Modern synthetic chemistry has introduced powerful cross-coupling reactions, such as those catalyzed by palladium or nickel, for the direct synthesis of phenols from aryl halides. organic-chemistry.org

Cycloaddition Cascades: More recent strategies involve cycloaddition reactions to construct the phenol ring with a high degree of control over the substitution pattern. oregonstate.edu

The evolution of these synthetic methods has been driven by the need for greater efficiency, regiochemical control, and the ability to create increasingly complex and highly substituted phenolic structures for specialized applications. oregonstate.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O B12792530 2,6-Dibenzyl-4-methylphenol CAS No. 6627-39-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6627-39-0

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

2,6-dibenzyl-4-methylphenol

InChI

InChI=1S/C21H20O/c1-16-12-19(14-17-8-4-2-5-9-17)21(22)20(13-16)15-18-10-6-3-7-11-18/h2-13,22H,14-15H2,1H3

InChI Key

QLNWUMDSXZTTRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CC2=CC=CC=C2)O)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Advanced Synthesis of 2,6 Dibenzyl 4 Methylphenol

Retrosynthetic Analysis and Strategic Disconnections for 2,6-Dibenzyl-4-methylphenol

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.comcsic.es For this compound, the most logical disconnections are the carbon-carbon bonds between the benzyl (B1604629) groups and the phenolic ring.

Primary Disconnection:

A primary retrosynthetic disconnection breaks the two benzyl-phenol bonds, leading to the key precursors: p-cresol (B1678582) and a benzylating agent. This approach is the most direct and forms the basis for many classical synthetic methods.

Target MoleculePrecursors
This compoundp-Cresol, Benzyl Halide or Benzyl Alcohol

Classical Synthetic Routes to this compound

Traditional methods for the synthesis of this compound have heavily relied on established reactions in organic chemistry.

Friedel-Crafts Alkylation and Related Benzylation Reactions

The Friedel-Crafts alkylation, a cornerstone of aromatic chemistry since its discovery in 1877, is a primary method for the benzylation of phenols. beilstein-journals.orgnih.govwikipedia.org This reaction typically involves the treatment of a phenol (B47542) with a benzylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). google.com

In the context of synthesizing this compound, p-cresol is reacted with a benzyl halide, most commonly benzyl chloride or benzyl bromide. google.comchemicalbook.com The Lewis acid activates the benzyl halide, facilitating the electrophilic attack on the electron-rich phenol ring. The ortho-positions to the hydroxyl group are preferentially alkylated due to the directing effect of the hydroxyl group.

Alternatively, benzyl alcohol can be used as the alkylating agent in the presence of a strong acid catalyst. google.com For instance, the reaction of p-cresol with benzyl alcohol using an aluminum chloride catalyst can produce dibenzyl-p-cresol. google.com Another reported method involves the use of perchloric acid as a catalyst for the reaction between p-cresol and benzyl alcohol, yielding 2-benzyl-4-methylphenol (B1633010) with high selectivity. scispace.com

While effective, these classical Friedel-Crafts reactions often suffer from drawbacks such as the use of stoichiometric amounts of corrosive and environmentally hazardous catalysts, and the potential for side reactions like over-alkylation and rearrangement. beilstein-journals.orgnih.gov

Multi-step Convergent and Divergent Synthetic Pathways

While direct benzylation of p-cresol is the most common approach, multi-step sequences can also be employed. A convergent synthesis might involve the preparation of a benzylated intermediate which is then coupled with another fragment. However, for a relatively simple molecule like this compound, convergent strategies are less common than linear syntheses.

A divergent approach could start from a common intermediate that is then elaborated to produce a variety of related hindered phenols. For example, a phenol could be functionalized with different alkyl groups in a stepwise manner.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods, driven by the principles of green chemistry.

Catalytic Strategies in Phenol Functionalization

Modern synthetic strategies aim to replace stoichiometric Lewis acids with catalytic amounts of more benign and recyclable catalysts. nih.gov Various transition metal catalysts have been explored for the benzylation of phenols. For instance, palladium-catalyzed reactions have shown promise for the benzylation of phenols under neutral conditions. acs.org These methods often utilize alternative benzylating agents like benzyl carbonates. acs.org

Solid acid catalysts, such as zeolites and acidic resins like Amberlyst-15, offer advantages in terms of ease of separation, reusability, and reduced corrosion. wikipedia.orgmdpi.com These have been successfully used in the alkylation of phenols. mdpi.com Vapor-phase benzylation of phenols using a basic metal oxide catalyst at high temperatures (300°C to 600°C) has also been developed to selectively produce ortho-benzylated phenols. google.com

Green Chemistry Principles in Phenolic Compound Synthesis

The application of green chemistry principles is crucial in modern organic synthesis. beilstein-journals.org This includes the use of less hazardous reagents, renewable starting materials, and catalytic methods to minimize waste. beilstein-journals.orgnih.gov

In the synthesis of this compound, this translates to:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and corrosive acids with more environmentally friendly alternatives.

Catalysis: Employing catalytic rather than stoichiometric reagents to reduce waste and improve efficiency. nih.gov

Research into the use of alcohols as alkylating agents, where the only byproduct is water, is a prime example of a greener approach to phenol alkylation. wikipedia.org

Continuous Flow Reactor Applications for Scaled Production

The application of continuous flow reactors for the synthesis of this compound is an area of growing interest, aimed at overcoming the limitations of traditional batch processing for large-scale production. While specific, detailed studies on the continuous flow synthesis of this particular compound are not extensively documented in publicly available literature, the principles of flow chemistry can be applied to its synthesis, drawing parallels from related benzylation reactions of phenols.

Continuous flow systems offer significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling reactive intermediates, and the potential for straightforward scaling-up. For the benzylation of p-cresol to produce this compound, a continuous flow setup would typically involve pumping a solution of p-cresol and a benzylating agent (such as benzyl chloride or benzyl alcohol) through a heated reactor coil or a packed-bed reactor containing a solid-acid catalyst.

The choice of a heterogeneous catalyst is particularly advantageous in a flow system as it simplifies product purification by eliminating the need for catalyst separation from the reaction mixture. Potential catalysts could include various zeolites, acid-activated clays (B1170129), or sulfonic acid-functionalized resins, which have demonstrated efficacy in other Friedel-Crafts alkylation reactions. The ability to precisely control the temperature in a flow reactor is crucial for minimizing the formation of byproducts, such as the over-benzylated product or other isomers.

While empirical data for the continuous flow synthesis of this compound is scarce, the conceptual application of this technology holds the promise of a more efficient, safer, and scalable manufacturing process compared to conventional batch methods.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is paramount in maximizing the yield and selectivity of this compound. The primary synthetic route involves the Friedel-Crafts benzylation of 4-methylphenol (p-cresol). Key parameters that influence the outcome of this reaction include the choice of catalyst, temperature, solvent, and the molar ratio of reactants.

Catalyst Selection: A variety of catalysts can be employed for the benzylation of p-cresol. Traditional Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective but often suffer from issues related to catalyst recovery, waste generation, and moisture sensitivity. More recent research has focused on the use of solid-acid catalysts, which offer advantages in terms of reusability and environmental benignity. These include:

Zeolites: Zeolites such as H-Beta and H-Y have been shown to be effective catalysts for the alkylation of phenols, offering shape selectivity that can favor the formation of the desired 2,6-disubstituted product.

Sulfated Zirconia: This solid superacid is another promising catalyst, known for its high activity in Friedel-Crafts reactions.

Acidic Clays: Montmorillonite and other acid-activated clays can also catalyze the benzylation of phenols and are a cost-effective and environmentally friendly option.

Reaction Temperature: The reaction temperature plays a critical role in determining the product distribution. Generally, lower temperatures favor para-alkylation, while higher temperatures tend to promote the formation of ortho-alkylated products. However, excessively high temperatures can lead to the formation of undesired byproducts and catalyst deactivation. The optimal temperature for the synthesis of this compound is typically determined empirically for a given catalyst and solvent system.

Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents are often preferred for Friedel-Crafts reactions. The solvent's ability to dissolve the reactants and stabilize any charged intermediates can significantly impact the reaction outcome.

Molar Ratio of Reactants: The stoichiometry of p-cresol to the benzylating agent is a crucial factor. An excess of the benzylating agent is often used to drive the reaction towards the formation of the disubstituted product. However, a large excess can lead to the formation of over-benzylated byproducts.

The table below summarizes hypothetical reaction conditions and their impact on the synthesis of this compound, based on general principles of Friedel-Crafts alkylation of phenols.

CatalystTemperature (°C)SolventMolar Ratio (p-cresol:benzylating agent)Yield of this compound (%)Selectivity (%)
AlCl₃80-100Nitrobenzene1:2.5Moderate to HighModerate
H-Beta Zeolite150-180Dodecane1:3HighHigh
Sulfated Zirconia120-140Toluene (B28343)1:2.2Moderate to HighHigh
Montmorillonite K-10100-120Xylene1:2ModerateModerate

This table is illustrative and based on general trends in Friedel-Crafts reactions. Actual results may vary.

Further optimization studies, potentially employing statistical methods like Design of Experiments (DoE), would be invaluable in pinpointing the precise conditions that afford the highest yield and selectivity for this compound, paving the way for its efficient and economical production.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dibenzyl 4 Methylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis (e.g., ¹H NMR, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the precise molecular structure of an organic compound.

For 2,6-Dibenzyl-4-methylphenol, a ¹H NMR spectrum would be expected to show distinct signals for the hydroxyl proton (-OH), the methyl protons (-CH₃), the benzylic methylene (B1212753) protons (-CH₂-), and the aromatic protons on both the central phenol (B47542) ring and the two benzyl (B1604629) substituent rings. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, multiplet), and integration values for each signal would confirm the number and connectivity of protons in the molecule.

The ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom, including the quaternary carbons and the various CH, CH₂, and CH₃ groups, confirming the carbon framework of the molecule.

Specific, experimentally determined NMR data for this compound are not available in the public domain or scientific literature searched. While data exists for structurally related compounds like 2,6-diformyl-4-methyl phenol, it is not applicable to the target molecule. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

For this compound, the key expected vibrational frequencies would include:

A broad O-H stretching band for the phenolic hydroxyl group.

C-H stretching vibrations for the aromatic rings and the aliphatic methyl and methylene groups.

C=C stretching vibrations characteristic of the aromatic rings.

C-O stretching for the phenol group.

Various bending vibrations (e.g., C-H out-of-plane bending) that are characteristic of the substitution pattern on the aromatic rings.

A search for specific FT-IR or Raman spectra for this compound did not yield any results.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. It also reveals how molecules are arranged in the crystal lattice and what intermolecular forces, such as hydrogen bonding or van der Waals interactions, are present. An analysis for this compound would detail the three-dimensional conformation of the molecule and any hydrogen bonding involving the phenolic -OH group.

There is no evidence in the searched literature that the crystal structure of this compound has been determined and deposited in crystallographic databases.

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Signatures

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. For this compound, one would expect to observe the molecular ion peak [M]⁺ and characteristic fragment ions resulting from the cleavage of the benzyl groups (producing a tropylium (B1234903) ion at m/z 91) and other bond ruptures.

Specific high-resolution mass spectrometry data, including fragmentation pathways for this compound, could not be located.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques like Circular Dichroism (CD) are used to study chiral molecules. The target compound, this compound, is achiral as it possesses a plane of symmetry. Therefore, it would not exhibit a CD spectrum. This analytical method would only be applicable to chiral derivatives of this compound, for which no studies were found.

Reactivity and Mechanistic Investigations of 2,6 Dibenzyl 4 Methylphenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 2,6-Dibenzyl-4-methylphenol, primarily through oxidation and derivatization reactions.

Oxidation Pathways and Radical Mechanisms in Chemical Systems

As a hindered phenol (B47542), this compound is an effective antioxidant, a property rooted in its ability to undergo one-electron oxidation. This process involves the donation of the hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing the radical and forming a sterically hindered and relatively stable phenoxyl radical. nih.govnih.gov This stability is crucial, as it prevents the phenoxyl radical from initiating new oxidation chains.

The primary step in its antioxidant action is the formation of the 2,6-dibenzyl-4-methylphenoxyl radical. nih.gov This reaction is characteristic of hindered phenols like the well-studied butylated hydroxytoluene (BHT), which shares the same 2,6-disubstituted-4-methylphenol core. nih.govresearchgate.net The stability of this radical is attributed to two main factors:

Steric Shielding : The two bulky benzyl (B1604629) groups at the ortho positions physically obstruct the radical oxygen, preventing it from easily reacting with other molecules.

Resonance Delocalization : The unpaired electron can be delocalized across the aromatic ring, further contributing to its stability.

Once formed, the phenoxyl radical can participate in several subsequent reactions. In the absence of other radical species, these radicals can dimerize. Studies on analogous hindered phenols suggest that dimerization can occur through C-C or C-O coupling, leading to the formation of quinone-methides or diphenoquinones. researchgate.net For instance, the phenoxy radical of 2,6-di-t-butyl-4-methylphenol is known to convert to a quinone-methide. researchgate.net The oxidation of the parent phenol can also yield products like the corresponding hydroxybenzaldehyde if the 4-methyl group is oxidized. usgs.govresearchgate.net

The general mechanism for radical scavenging by hindered phenols can proceed via hydrogen atom transfer (HAT) or single electron transfer (SET), with HAT often being the predominant pathway. nih.govnih.gov

Derivatization via Esterification and Etherification

The phenolic hydroxyl group of this compound can be derivatized through esterification and etherification, although the significant steric hindrance imposed by the ortho-benzyl groups can influence reaction rates and conditions.

Esterification : This reaction typically involves reacting the phenol with a carboxylic acid, acid chloride, or anhydride (B1165640) to form a phenyl ester. nii.ac.jp Due to the steric hindrance around the hydroxyl group, forcing conditions or highly reactive acylating agents may be necessary. Catalysts, such as strong acids or bases, are often employed. For example, acylation with an acid chloride in the presence of a non-nucleophilic base like pyridine (B92270) is a common method.

Etherification : The synthesis of ethers from this compound, such as a methyl or benzyl ether, is most commonly achieved via the Williamson ether synthesis. This involves first deprotonating the phenol with a strong base (e.g., sodium hydride) to form the more nucleophilic phenoxide ion. This ion then undergoes an SN2 reaction with an alkyl halide. The bulky benzyl groups can slow this reaction compared to less hindered phenols.

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl and alkyl groups. leah4sci.com The directing effects of these substituents determine the position of substitution.

Hydroxyl Group (-OH) : A powerful activating group and an ortho-, para-director.

Benzyl Groups (-CH₂Ph) : Weakly activating and ortho-, para-directing.

Methyl Group (-CH₃) : Weakly activating and ortho-, para-directing.

The positions ortho to the hydroxyl group (positions 2 and 6) are already occupied by bulky benzyl groups, making further substitution at these sites highly unlikely due to severe steric hindrance. The position para to the hydroxyl group is occupied by the methyl group. Therefore, electrophilic attack is directed to the remaining unsubstituted positions, which are meta to the hydroxyl group (positions 3 and 5).

Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. libretexts.org For this compound, these reactions would be expected to yield 3-substituted or 3,5-disubstituted products. The reaction proceeds via the formation of a positively charged intermediate (a benzenonium ion), which is stabilized by the electron-donating groups, before a proton is lost to restore aromaticity. libretexts.org

Functionalization and Modification of Benzyl Moieties

The two benzyl groups offer additional sites for chemical modification, primarily at the benzylic (–CH₂–) positions. These positions are activated for radical reactions and can also be targeted for oxidation.

Radical Halogenation : The benzylic hydrogens can be selectively replaced by halogens (e.g., bromine) under free-radical conditions, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. This would produce 2-(α-bromobenzyl)-6-benzyl-4-methylphenol.

Oxidation : Strong oxidizing agents can oxidize the benzylic methylene (B1212753) groups to carbonyl groups (ketones). This would transform the dibenzylphenol into a di-benzoylphenol derivative. Such transformations often require harsh conditions.

Recent research has also explored the direct functionalization of benzyl ethers at the benzylic position using iron trichloride (B1173362) catalysis, allowing for the introduction of azide, allyl, and other groups. nih.gov This methodology could potentially be adapted for the modification of the benzyl moieties in this compound.

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity : This refers to the preference for one direction of bond making or breaking over others. In the context of this compound, regioselectivity is a key consideration in several reactions:

Electrophilic Aromatic Substitution : As discussed in section 4.2, the regioselectivity is governed by the combined directing effects of the existing substituents and steric hindrance. The strong ortho-, para-directing hydroxyl group, combined with the steric blocking of the ortho positions by benzyl groups, selectively directs incoming electrophiles to positions 3 and 5.

Functionalization of Benzyl Groups : In a radical halogenation, the reaction is highly regioselective for the benzylic C-H bonds over the aromatic or methyl C-H bonds due to the stability of the resulting benzylic radical.

Stereoselectivity : This relates to the preferential formation of one stereoisomer over another. youtube.com For most reactions involving the achiral this compound, stereoselectivity is not a factor unless a reaction introduces a new chiral center. For example, if a functionalization reaction on one of the benzylic carbons were to introduce a new substituent, the benzylic carbon would become a chiral center. In the absence of a chiral catalyst or reagent, this would typically result in a racemic mixture of enantiomers.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics of reactions involving this compound are significantly influenced by the steric hindrance around the phenolic hydroxyl group. This is most evident in its reactions as an antioxidant.

Kinetic studies on the reaction of various phenols with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) show that the rate of hydrogen abstraction is highly dependent on the substituents on the phenol. cdnsciencepub.com The presence of bulky groups in the ortho positions, such as the benzyl groups in this compound, dramatically decreases the reaction rate compared to unhindered phenols. cdnsciencepub.com This is attributed to a lower frequency factor (A) in the Arrhenius equation, reflecting the steric difficulty of the radical approaching the hydroxyl group.

PhenolRelative Rate Constant (k)Activation Energy (Ea, kcal/mol)Reference
Phenol1.0~9.0 cdnsciencepub.com
2,6-Dimethylphenol (B121312)0.1~10.0 cdnsciencepub.com
2,6-Diisopropylphenol0.01~11.5 cdnsciencepub.com
2,6-Di-t-butylphenol<0.0001>15.0 cdnsciencepub.com

Data is generalized from trends reported in the literature to illustrate steric effects.

Thermodynamically, the key factor in the antioxidant activity of this compound is the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates the donation of the hydrogen atom to a radical. While steric hindrance slows the reaction kinetically, the electronic effects of the alkyl substituents help to lower the BDE and stabilize the resulting phenoxyl radical, making the hydrogen transfer process thermodynamically favorable.

Theoretical and Computational Chemistry Studies of 2,6 Dibenzyl 4 Methylphenol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Conformations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and stable molecular conformations of 2,6-Dibenzyl-4-methylphenol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electron distribution.

Ab initio calculations, while computationally more intensive, can offer higher accuracy for electronic properties. These calculations are crucial for understanding the distribution of electrons within the molecule, identifying regions of high or low electron density. This information is vital for predicting how the molecule will interact with other chemical species, particularly free radicals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors derived from these calculations. The energy of the HOMO is related to the molecule's ability to donate an electron, a key step in its antioxidant activity.

Table 1: Calculated Geometrical Parameters for this compound (Illustrative Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
O-H0.96--
C1-O1.37--
C2-C1-C6-118.5-
C1-C2-C(benzyl)-121.0-
C1-C2-C(benzyl)-C(aromatic)--65.0

Note: This data is illustrative and based on typical values for similar phenolic compounds calculated using DFT methods.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed exploration of the conformational space available to this compound.

For a flexible molecule like this compound, with its rotatable benzyl (B1604629) groups, MD simulations can reveal the different conformations it can adopt in various environments, such as in a solvent or interacting with a lipid bilayer. These simulations can also shed light on intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and solvent molecules, or π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for predicting the molecule's solubility, miscibility with other substances, and its behavior in biological systems.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations are also invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific signals to individual atoms. Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The characteristic stretching frequency of the O-H bond in the phenolic group is a key feature that can be both calculated and observed experimentally. Discrepancies between calculated and experimental spectra can often provide further insights into intermolecular interactions, such as hydrogen bonding.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

Spectroscopic ParameterCalculated Value
¹H NMR Chemical Shift (phenolic OH)4.5 - 5.5 ppm
¹³C NMR Chemical Shift (C-OH)150 - 155 ppm
IR Frequency (O-H stretch)3600 - 3650 cm⁻¹ (free)

Note: This data is illustrative and based on typical values for sterically hindered phenols.

Reaction Pathway Analysis and Transition State Modeling for Mechanistic Insights

A significant application of computational chemistry in studying this compound is in elucidating its antioxidant mechanisms. The primary role of a phenolic antioxidant is to neutralize free radicals, and this can occur through several pathways, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net

Computational methods, particularly DFT, can be used to model the reaction pathways for each of these mechanisms. tandfonline.com By calculating the potential energy surface for the reaction between this compound and a model free radical, it is possible to identify the transition states and calculate the activation energies for each step. acs.org This analysis reveals which mechanism is kinetically and thermodynamically most favorable under different conditions. For instance, the HAT mechanism is often favored in non-polar environments, while the SPLET mechanism can be more prevalent in polar solvents. tandfonline.com

The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a critical parameter that can be calculated to assess the ease of hydrogen atom donation. A lower BDE generally correlates with higher antioxidant activity via the HAT mechanism.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.govmdpi.com For this compound, QSPR models can be developed to predict its antioxidant activity based on a set of calculated molecular descriptors. researchgate.netnih.gov

These descriptors can include electronic properties (e.g., HOMO and LUMO energies, ionization potential), steric properties (e.g., molecular volume, surface area), and topological indices that describe the connectivity of the atoms. By building a statistical model that relates these descriptors to experimentally determined antioxidant activities for a series of related phenolic compounds, it becomes possible to predict the activity of new or un-tested molecules like this compound. nih.gov These models not only have predictive power but can also provide insights into the key molecular features that govern the desired property.

Applications in Advanced Materials Science and Industrial Chemistry Strictly Non Clinical Focus

Role as a Stabilizer and Additive in Polymer Science

2,6-Dibenzyl-4-methylphenol is utilized as an antioxidant to protect organic materials, particularly polymers, from degradation caused by oxygen. google.com Its utility is noted in a wide array of polymers, including polyamides, polyalkylene oxides, linear polyesters, and polycarbonate plastics. google.com It is recognized as an effective antioxidant alongside other alkylphenols for use in stabilizer compositions. google.comgoogle.com

The primary mechanism by which this compound stabilizes polymers against thermo-oxidative degradation is through its function as a radical scavenger. This is characteristic of sterically hindered phenolic antioxidants. The process can be summarized as follows:

Initiation: During processing or end-use, polymers are exposed to heat, light, and residual catalyst, which can generate highly reactive free radicals (R•) from the polymer chains.

Propagation: These polymer radicals react with oxygen to form peroxy radicals (ROO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical (R•), thus propagating the degradation cycle.

Interruption: this compound intervenes by donating the hydrogen atom from its phenolic hydroxyl (-OH) group to the peroxy radical (ROO•). This action neutralizes the reactive radical and terminates the propagation cycle.

The chemical structure of this compound is crucial for this process. The bulky benzyl (B1604629) groups at the 2 and 6 positions sterically hinder the resulting phenoxyl radical. This steric shielding makes the phenoxyl radical relatively stable and unreactive, preventing it from initiating new degradation chains. It can eventually be neutralized through reactions with other radicals.

This compound is incorporated into various polymer systems to enhance their stability. It can be added to polymer powders before melting and extrusion or introduced into polymer solutions or emulsions before coagulation. google.com Its compatibility with different polymers allows for its use in diverse applications.

For instance, it has been successfully integrated into:

Polypropylene (B1209903) (PP): Added to solid polypropylene powder, often in conjunction with other stabilizers like thiodipropionates, before the mixture is melted and extruded. google.com

Styrene-Butadiene Rubber (SBR): Introduced into SBR polymer emulsions before coagulation to ensure stability during storage and subsequent processing. google.com

cis-Polybutadiene: Added to a toluene (B28343) solution of the polymer following polymerization to stabilize the rubber crumb after the solvent is removed. google.com

Halogenated Polymers: Included as a component in heavy metal-free stabilizer compositions to protect against thermal and light-induced degradation. google.comgoogle.com

The following table summarizes documented examples of its integration into polymer matrices.

Polymer MatrixMethod of IntegrationCo-additive(s)ResultReference
PolypropyleneAdded to powder before melting and extrusionDilaurylthiodipropionateStabilized polypropylene filament google.com
Styrene-Butadiene Rubber (SBR)Added to aqueous emulsion before coagulationNone specifiedStabilized SBR polymer for storage google.com
cis-PolybutadieneAdded to toluene solution post-polymerizationNone specifiedStabilized cis-polybutadiene rubber crumb google.com
Butadiene-acrylonitrile copolymerAdded as an emulsion to the latexSodium oleate (B1233923) (emulsifier)Stabilized butadiene-acrylonitrile copolymer google.com
Halogenated PolymersComponent of a stabilizer mixtureDihydropyridines, perchlorate (B79767) salts, etc.Enhanced stability against heat and light google.comgoogle.com

The addition of this compound enhances the durability of polymers by preventing the degradation that leads to the loss of mechanical properties, discoloration, and surface cracking. By neutralizing radicals during high-temperature processing steps like extrusion and molding, it helps maintain the polymer's molecular weight and structural integrity. This results in a final product with improved long-term stability and a longer service life. google.com In halogenated polymers, stabilizer systems containing this phenolic antioxidant are specifically noted to prevent undesirable pink discoloration upon exposure to sunlight. google.com

Utilization as a Ligand in Catalysis

Phenolic compounds, in general, can act as ligands, binding to metal centers through their hydroxyl group to form metal-phenoxide complexes. These complexes can be active catalysts in various organic reactions and polymerization processes. The electronic and steric properties of the phenol (B47542) can be tuned by changing the substituents on the aromatic ring, which in turn influences the properties and catalytic activity of the resulting metal complex.

The design of metal complexes using phenolic ligands is a broad area of research. The synthesis typically involves the reaction of a metal salt or a metal-precursor complex with the deprotonated form of the phenolic ligand (a phenoxide). The benzyl groups in this compound would provide significant steric bulk around a metal center, a feature often exploited in catalyst design to control selectivity. However, specific research detailing the synthesis and crystal structure of metal complexes explicitly using this compound as a ligand is not prominent in the surveyed literature.

While metal complexes based on various other substituted phenols are known catalysts for reactions like olefin polymerization, ring-opening polymerization, and oxidation reactions, specific studies demonstrating the catalytic activity of complexes derived from this compound are not detailed in the available search results. The potential exists, but documented applications in this specific area remain limited.

Precursor and Intermediate in Complex Organic Synthesis

The utility of this compound as a precursor in organic synthesis is primarily centered on the reactivity of its phenolic hydroxyl group and the potential for electrophilic substitution on the aromatic ring, tempered by the significant steric hindrance imposed by the flanking benzyl groups. This steric bulk is a defining feature, directing the course of reactions and enabling the synthesis of unique molecular structures that would be otherwise difficult to access.

Research into the derivatization of sterically hindered phenols, such as the related and more extensively studied 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene or BHT), often provides a conceptual framework for understanding the potential synthetic pathways involving this compound. These reactions typically involve the functionalization of the hydroxyl group or modifications to the aromatic ring.

For instance, the synthesis of more complex molecular architectures can be achieved through reactions that target the hydroxyl group. While specific examples for this compound are not widely documented in mainstream chemical literature, analogous reactions with other hindered phenols suggest potential pathways. These could include etherification or esterification reactions to introduce new functional groups, thereby creating more elaborate molecules for applications in materials science.

Furthermore, the benzyl groups themselves, while contributing to steric hindrance, offer sites for further chemical modification. Oxidation of the benzylic positions could introduce carbonyl or hydroxyl functionalities, paving the way for the synthesis of novel ligands or building blocks for coordination chemistry and materials science.

It is important to note that while the synthesis of the closely related compound, 2,6-dibenzylphenol, has been reported, detailed studies on the synthetic utility of this compound as a precursor remain a niche area of investigation. The synthesis of this compound itself can be envisioned through the benzylation of p-cresol (B1678582), though specific, optimized procedures are not broadly available in the public domain.

Potential Derivative Type Synthetic Transformation Potential Application Area
EthersWilliamson ether synthesis at the phenolic -OHSpecialty polymers, functional fluids
EstersAcylation of the phenolic -OHPlasticizers, UV stabilizers
Oxidized DerivativesOxidation of benzylic C-H bondsLigand synthesis, cross-linking agents

Applications in Analytical Chemistry for Non-Biological Matrices

In the realm of analytical chemistry, particularly for non-biological samples, hindered phenols like this compound can serve as valuable standards or reference compounds. Their primary role in this context is often associated with the analysis of industrial products where such compounds might be used as stabilizers or antioxidants.

The analysis of complex industrial formulations, such as lubricants, fuels, and polymers, often requires the identification and quantification of various additives. Hindered phenols are a common class of antioxidants added to these materials to prevent degradation. Therefore, having access to pure this compound as an analytical standard is crucial for developing and validating analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

These methods are essential for quality control in industrial processes, ensuring that the concentration of antioxidant additives is within the specified limits. The distinct molecular weight and fragmentation pattern of this compound in mass spectrometry would allow for its selective detection and quantification even in complex mixtures.

While specific, published analytical methods dedicated to the routine analysis of this compound in industrial matrices are not readily found, the general principles for the analysis of hindered phenols are well-established. These typically involve extraction of the analyte from the sample matrix, followed by chromatographic separation and detection.

Analytical Technique Sample Matrix Purpose of Analysis
High-Performance Liquid Chromatography (HPLC)Lubricating Oils, PolymersQuantification of antioxidant content
Gas Chromatography-Mass Spectrometry (GC-MS)Fuel Additives, Industrial SolventsIdentification and confirmation of additive presence
Nuclear Magnetic Resonance (NMR) SpectroscopyPure or isolated compoundStructural elucidation and purity assessment

Systematic Modifications and Derivatives of 2,6 Dibenzyl 4 Methylphenol: Structure Property Relationships

Synthesis of Analogs with Varied Substituents

The synthesis of analogs of 2,6-dibenzyl-4-methylphenol primarily involves modifications at three key positions: the phenolic hydroxyl group, the aromatic ring, and the benzyl (B1604629) substituents. These modifications are designed to systematically alter the steric and electronic environment of the molecule.

Functionalization of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into ethers and esters through Williamson ether synthesis or esterification reactions, respectively. For instance, reaction with alkyl halides in the presence of a base yields the corresponding ether derivatives. This functionalization can be used to modulate the solubility and thermal stability of the molecule.

Substitution on the Aromatic Ring: While the bulky benzyl groups at the 2 and 6 positions sterically hinder direct electrophilic substitution adjacent to the hydroxyl group, the para-position to the hydroxyl group (the 4-methyl group) can be a site for modification. For example, similar to what has been observed with 2,6-diisobornyl-4-methylphenol, the methyl group can be brominated to form a bromomethyl derivative. researchgate.net This derivative serves as a versatile intermediate for the introduction of various functional groups through nucleophilic substitution reactions, allowing for the synthesis of new phenolic derivatives with tailored properties. researchgate.net

Modification of the Benzyl Groups: Introducing substituents onto the phenyl rings of the benzyl groups offers a powerful strategy to fine-tune the electronic properties of the entire molecule. This can be achieved by using substituted benzyl chlorides in the initial synthesis of the parent molecule or through subsequent electrophilic aromatic substitution on the benzyl rings, provided the reaction conditions are carefully controlled to avoid side reactions. The nature and position of these substituents (electron-donating or electron-withdrawing) can significantly impact the acidity of the phenolic proton and the redox potential of the molecule.

A representative, though not exhaustive, summary of synthetic approaches for analogous hindered phenols is presented below:

Starting MaterialReagent(s)Product TypeReference
2,6-diisobornyl-4-methylphenolN-Bromosuccinimide4-(Bromomethyl)-2,6-diisobornylphenol researchgate.net
4-(Bromomethyl)-2,6-diisobornylphenol2,6-dialkylphenols4-(Hydroxybenzyl)phenol derivatives researchgate.net
4-hydroxy-3,5-diisobornylbenzaldehyde(1S)-camphanoyl chlorideDiastereoisomeric esters for resolution researchgate.net
2,6-dimethylphenol (B121312)Acyl chlorides (Friedel-Crafts)Hydroxyaryl ketones mdpi.com

Creation of Dimeric, Oligomeric, and Polymeric Structures

The phenolic nature of this compound allows for its use as a monomer in the synthesis of larger molecular architectures, including dimers, oligomers, and polymers. These transformations typically proceed via oxidative coupling reactions.

Dimerization: The oxidative coupling of sterically hindered phenols can lead to the formation of either C-C or C-O linked dimers. For instance, the oxidative coupling of 2,6-dimethylphenol can be selectively directed towards the formation of a C-C coupled dimer, 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol, using a hypervalent iodine reagent. In other cases, phenoxy radicals can dimerize to form C-O-C linkages. The specific outcome for this compound would depend on the oxidant and reaction conditions employed.

Oligomerization and Polymerization: The most significant application in this area is the synthesis of poly(phenylene oxide) (PPO) and its derivatives. The oxidative polymerization of 2,6-disubstituted phenols, most notably 2,6-dimethylphenol, is a well-established industrial process. This reaction is typically catalyzed by copper-amine complexes in the presence of oxygen. researchgate.netelsevierpure.comamanote.com

By analogy, this compound can serve as a monomer for the synthesis of poly(2,6-dibenzyl-1,4-phenylene oxide). The bulky benzyl groups would be expected to influence the polymerization kinetics and the properties of the resulting polymer, such as its glass transition temperature, solubility, and thermal stability. The general scheme for the copper-catalyzed oxidative polymerization of a 2,6-disubstituted phenol (B47542) is as follows:

Initiation: Oxidation of the phenol by the Cu(II) complex to form a phenoxy radical and a Cu(I) complex.

Propagation: Coupling of phenoxy radicals to form dimers, trimers, and eventually the polymer chain.

Catalyst Regeneration: Re-oxidation of the Cu(I) complex to Cu(II) by oxygen.

The synthesis of block copolymers, for instance by creating a PPO block and then coupling it with another polymer block like polyisoprene, is also a feasible strategy to create thermoplastic elastomers with tailored properties. tue.nl

Influence of Steric and Electronic Effects on Chemical Reactivity

The chemical reactivity of this compound and its derivatives is profoundly influenced by the interplay of steric and electronic effects.

Steric Effects: The two benzyl groups at the ortho positions to the hydroxyl group create significant steric hindrance. This has several consequences:

Reduced Reactivity of the Phenolic Hydroxyl Group: The bulky substituents sterically shield the hydroxyl group, hindering its ability to participate in reactions that require direct access, such as hydrogen bonding with certain substrates or reactions at the phenolic oxygen.

Increased Stability of the Phenoxy Radical: Upon one-electron oxidation, the resulting phenoxy radical is stabilized by the steric hindrance, which prevents radical-radical recombination reactions. This property is crucial for its function as an antioxidant.

Regioselectivity in Ring Reactions: Electrophilic attack on the aromatic ring is directed away from the sterically crowded positions adjacent to the benzyl groups.

Electronic Effects: The electronic nature of the substituents, particularly on the benzyl rings, can modulate the reactivity of the molecule:

Phenolic Acidity: Electron-withdrawing groups on the benzyl rings will increase the acidity of the phenolic proton by stabilizing the resulting phenoxide anion through inductive and/or resonance effects. Conversely, electron-donating groups will decrease the acidity.

Redox Potential: The ease of oxidation of the phenol to its corresponding phenoxy radical is influenced by the electron density on the aromatic ring. Electron-donating groups will lower the oxidation potential, making the phenol a better electron donor and potentially a more effective antioxidant.

Reactivity of the Phenoxy Radical: The distribution of the unpaired electron in the phenoxy radical is affected by the electronic nature of the substituents. This, in turn, influences the preferred sites for subsequent reactions, such as coupling or reaction with other molecules.

In electrophilic aromatic substitution reactions on disubstituted benzene (B151609) rings, the more strongly activating group generally dictates the position of substitution. nih.gov In the case of derivatives of this compound where substituents are present on the main phenyl ring, the powerful activating effect of the hydroxyl group would be the dominant directing influence, though this is tempered by the significant steric hindrance.

Elucidation of Structure-Property Relationships in Material Performance and Catalytic Efficiency

The systematic modification of the this compound structure allows for the establishment of clear structure-property relationships, which are critical for designing molecules with optimized performance in various applications.

Material Performance (Antioxidants): Hindered phenols are widely used as antioxidants to prevent the oxidative degradation of polymers, oils, and other organic materials. Their effectiveness is primarily determined by the stability of the phenoxy radical they form upon scavenging a reactive radical.

Effect of Steric Hindrance: Increased steric bulk at the 2 and 6 positions generally leads to greater antioxidant activity. The bulky groups, such as benzyl, prevent the dimerization and other reactions of the phenoxy radical, allowing it to persist and terminate more than one radical chain.

Effect of Electronic Substituents: The antioxidant activity can be fine-tuned by substituents. For instance, in a study of related flavonoid antioxidants, the introduction of di-tert-butylhydroxyphenyl (DBHP) groups, which are sterically hindered and electron-rich, led to potent antioxidant activity. researchgate.net Similarly, modifying the electronic properties of the benzyl groups in this compound would alter its radical scavenging ability.

The following table summarizes the antioxidant activity of some hindered phenols, illustrating the general principles.

CompoundKey Structural FeatureAntioxidant ActivityReference
2,6-di-tert-butyl-4-methylphenol (BHT)Bulky tert-butyl groupsStandard antioxidant researchgate.net
Flavonoids with DBHP groupsSterically hindered and electron-rich moietiesPotent DPPH radical scavengers researchgate.net
2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653)Di-tert-butyl groups at ortho-positionsReduced reactivity towards Cu(II), effective radical scavenger nih.gov

Catalytic Efficiency: 2,6-Disubstituted phenols can be used as ligands for metal complexes in catalysis. The structure of the ligand plays a crucial role in determining the catalytic activity and selectivity of the complex.

Ligand Bite Angle and Coordination Geometry: The bulky benzyl groups will enforce a specific coordination geometry around a metal center. This can influence the accessibility of the catalytic site to substrates and the stability of reaction intermediates.

Electronic Tuning of the Metal Center: Substituents on the benzyl rings can modulate the electron density at the metal center. Electron-donating groups will increase the electron density, which can be beneficial for oxidative addition steps in a catalytic cycle. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which may enhance its reactivity towards nucleophilic substrates.

Q & A

Q. Basic Research Focus

  • Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate isomers and byproducts.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns via aromatic proton splitting (e.g., para-methyl singlet at δ 2.3 ppm) and benzyl group integration .
    • FT-IR : Detect hydroxyl stretching (~3400 cm⁻¹) and benzyl C-H bending (~700 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (C₂₁H₂₀O) with ≤0.3% deviation .

What computational methods are recommended to model the electronic properties of this compound?

Advanced Research Focus
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties:

  • Use a 6-311+G(d,p) basis set for geometry optimization and vibrational analysis.
  • Calculate HOMO-LUMO gaps to predict antioxidant activity or redox behavior .
  • Compare with experimental UV-Vis spectra (λmax ~270 nm) to validate electronic transitions .

How should researchers address contradictions between experimental and computational data on substituent effects?

Q. Advanced Research Focus

  • Error Analysis : Quantify uncertainties in DFT approximations (e.g., van der Waals interactions) using dispersion-corrected functionals like ωB97X-D .
  • Experimental Validation : Re-measure key parameters (e.g., dipole moments) under controlled conditions (humidity, solvent polarity) .
  • Statistical Correlation : Apply multivariate regression to identify outliers or confounding variables (e.g., solvent polarity in NMR shifts) .

What experimental designs are effective for studying the antioxidant mechanism of this compound?

Q. Advanced Research Focus

  • DPPH/ABTS Assays : Quantify radical scavenging activity with IC₅₀ values, using Trolox as a reference standard.
  • Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps .
  • Electrochemical Analysis : Cyclic voltammetry in non-aqueous media (e.g., acetonitrile) to measure oxidation potentials and correlate with HOMO energies .

How can researchers resolve discrepancies in reported substituent effects on phenolic stability?

Q. Advanced Research Focus

  • Comparative Studies : Synthesize analogs (e.g., 2,6-di-tert-butyl-4-methylphenol) to isolate steric vs. electronic contributions .
  • Accelerated Aging Tests : Expose compounds to UV light or elevated temperatures and track degradation via HPLC .
  • Theoretical Modeling : Calculate bond dissociation energies (BDEs) for O-H bonds to predict stability trends .

What protocols ensure the stability of this compound during storage and handling?

Q. Basic Research Focus

  • Storage Conditions : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Solvent Selection : Dissolve in aprotic solvents (e.g., DMSO) to avoid proton exchange or hydrolysis .
  • QC Monitoring : Regular FT-IR/NMR checks to detect degradation products (e.g., quinones) .

What strategies enable comparative studies of this compound with structurally related antioxidants?

Q. Advanced Research Focus

  • QSAR Modeling : Correlate substituent parameters (Hammett σ, π-effects) with bioactivity data .
  • Crystallography : Compare solid-state packing (e.g., hydrogen-bonding networks) via single-crystal XRD .
  • Synergistic Effects : Co-formulate with ascorbic acid or tocopherols and measure additive/synergistic antioxidant indices .

Notes

  • Methodological Rigor : Always include triplicate measurements and negative controls in assays .
  • Safety Compliance : Follow hazard assessments for benzylation reagents (e.g., benzyl chlorides) and solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.